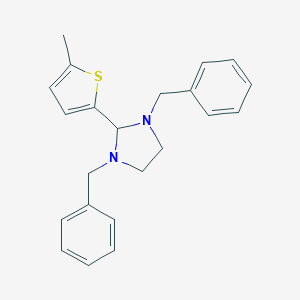

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is an organic compound with the molecular formula C22H24N2S It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This compound is characterized by the presence of two benzyl groups and a 5-methylthiophen-2-yl group attached to the imidazolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine typically involves the reaction of benzylamine with 5-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound. Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted imidazolidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine has shown promising anticancer properties. A study highlighted its role as an inhibitor of the heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. The compound demonstrated a high binding affinity to Hsp90α with an IC50 value of 12 nM, indicating its potential as a therapeutic agent against various cancers, including breast adenocarcinoma (MCF-7) and lung epithelial carcinoma (A549) .

Key Findings :

- The compound significantly down-regulated the expression of Her2, a client protein of Hsp90, leading to cytotoxic effects in cancer cells.

- Structure–activity relationship studies revealed that the N-benzyl group is essential for its anticancer activity .

Synthesis and Derivatives

The synthesis of this compound involves straightforward methods that can be adapted to create various derivatives with potentially enhanced biological activities. The general synthetic route includes:

- Formation of imidazolidine scaffolds through reaction between benzyl derivatives and thiophene-containing precursors.

- Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity .

Study on Antiproliferative Activity

In a comparative study evaluating the antiproliferative activity of various imidazolidine derivatives, this compound was among the most active compounds tested against MCF-7 cells, exhibiting an IC50 value of 21.58 μM. This positions it as a candidate for further development in cancer therapy .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 21.58 | MCF-7 |

| Other tested imidazolidines | Varies | MCF-7 |

Mecanismo De Acción

The mechanism of action of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine involves its interaction with molecular targets such as Hsp90. Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformations and functions of various oncoproteins. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits its activity, leading to the down-regulation of client proteins like Her2. This results in the cytotoxicity observed in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Dibenzyl-2-phenylimidazolidine

- 1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine

- 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine

Uniqueness

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is unique due to the presence of the 5-methylthiophen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with molecular targets like Hsp90, making it a promising candidate for anti-cancer research .

Actividad Biológica

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is an organic compound with the molecular formula C22H24N2S and a molecular weight of 348.5 g/mol. This compound belongs to the class of imidazolidines, which are characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring two benzyl groups and a methylthiophene moiety, suggests potential biological activities, particularly in cancer research.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of benzylamine with 5-methylthiophene-2-carbaldehyde in the presence of catalysts like palladium on carbon (Pd/C). The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound .

Physical Properties:

- Molecular Formula: C22H24N2S

- Molecular Weight: 348.5 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 458.4 ± 45.0 °C

- Flash Point: 231.0 ± 28.7 °C

- LogP: 4.24 .

The biological activity of this compound is primarily attributed to its interaction with heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that facilitates the proper folding and function of various oncoproteins involved in cancer progression. By binding to the ATP-binding site of Hsp90, this compound inhibits its activity, leading to the down-regulation of client proteins such as Her2, which is implicated in breast cancer .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that they can cause cell cycle arrest in the G2/M phase and inhibit tubulin assembly, which is crucial for cancer cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-29 (Colon) | 0.04 | Tubulin Inhibition |

| Compound B | MCF7 (Breast) | 0.21 | Hsp90 Inhibition |

| Compound C | A549 (Lung) | 0.50 | Hsp90 Inhibition |

In Vivo Studies

In vivo studies are necessary to evaluate the therapeutic potential of this compound further. Preliminary findings suggest that compounds targeting Hsp90 may enhance the efficacy of traditional chemotherapeutics while reducing side effects due to their selective targeting mechanism .

Propiedades

IUPAC Name |

1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYJKTNSUICJAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.